molecular formula C6H10ClNO B2691453 1-(Chloromethyl)piperidin-2-one CAS No. 68116-79-0

1-(Chloromethyl)piperidin-2-one

Cat. No.: B2691453
CAS No.: 68116-79-0
M. Wt: 147.6
InChI Key: WAFMOUFRJOGUMW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)piperidin-2-one is a compound that falls under the category of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of alkyl boronic esters is one of the methods used in the synthesis of piperidines .


Molecular Structure Analysis

The molecular structure of this compound is C6H10ClNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Structural and Molecular Studies

A study conducted by Mozzchukhin et al. (1991) on the crystal and molecular structures of certain chelate compounds, including 1-(dimethylchlorogermylmethyl)piperidone-2, provides insights into their structural correlations and the coordination behavior of germanium atoms. This research contributes to understanding the structural properties of compounds related to 1-(Chloromethyl)piperidin-2-one and their applications in materials science and coordination chemistry (Mozzchukhin et al., 1991).

Synthesis and Characterization

Perdicchia et al. (2015) demonstrated the enzymatic kinetic resolution of 2-Piperidineethanol, showcasing the potential of using this compound derivatives for the synthesis of enantiopure compounds. This research highlights the compound's significance in facilitating enantioselective synthesis, crucial for producing pharmaceuticals and agrochemicals with high specificity and efficacy (Perdicchia et al., 2015).

Catalysis

Research by Ghorbani‐Choghamarani and Azadi (2015) introduced Fe3O4-PPCA (Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles) as a novel nanomagnetic reusable catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. This study showcases the role of piperidine derivatives in catalysis, offering an efficient and eco-friendly catalyst for organic synthesis, which is pivotal for pharmaceutical and material science applications (Ghorbani‐Choghamarani & Azadi, 2015).

Medicinal Chemistry

The design, synthesis, and biological investigation of N-acyl derivatives of piperidin-4-ones by Mohanraj and Ponnuswamy (2017) reveal the pharmacological potential of compounds structurally related to this compound. Their research into the conformational preferences and antibacterial, as well as antioxidant activities of these compounds, underscores the importance of piperidine derivatives in developing new therapeutic agents (Mohanraj & Ponnuswamy, 2017).

Drug Discovery and Development

Studies on the modification of drug properties, such as the work by Khajuria et al. (2002) on piperine, a piperidine derivative, show how modifications can influence membrane dynamics and permeability. Such research is critical in enhancing drug absorption and bioavailability, illustrating the broader implications of manipulating the piperidine skeleton for pharmaceutical applications (Khajuria et al., 2002).

Future Directions

Piperidines, including 1-(Chloromethyl)piperidin-2-one, continue to be an important area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-(chloromethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-5-8-4-2-1-3-6(8)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFMOUFRJOGUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared in accordance with the procedures set forth in Moreira, R. et al., Tet. Lett. , (1994), 35, 7107–7110. Thus, a mixture of 2-piperidinone (1.0 g, 10.09 mmol) and paraformaldehyde (500 mg) is refluxed in anhydrous THF (30 mL) and chlorotrimethylsilane (30 mL) overnight under N2. Concentrate the solvent under vacuum to give N-(chloromethyl)-2-piperidone as an oil (1.30 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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